molecular formula C7H8Cl2N2 B1590436 3-Chlorobenzamidine hydrochloride CAS No. 24095-60-1

3-Chlorobenzamidine hydrochloride

Cat. No. B1590436
CAS RN: 24095-60-1
M. Wt: 191.05 g/mol
InChI Key: KWDHABCUIIRLJP-UHFFFAOYSA-N
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Description

3-Chlorobenzamidine hydrochloride is a chemical compound with the CAS Number: 24095-60-1. It has a molecular weight of 191.06 . It is a solid at room temperature and is stored in a dry environment .


Molecular Structure Analysis

The linear formula for 3-Chlorobenzamidine hydrochloride is C7H8Cl2N2 . For a more detailed molecular structure, resources such as ChemSpider or Sigma-Aldrich can provide further information.


Physical And Chemical Properties Analysis

3-Chlorobenzamidine hydrochloride is a solid at room temperature . It has a molecular weight of 191.06 and a linear formula of C7H8Cl2N2 . It is stored in a dry environment .

Scientific Research Applications

Biochemistry Research

3-Chlorobenzamidine hydrochloride: is utilized in biochemistry for studying enzyme inhibition, particularly in the context of proteases like trypsin. It serves as a competitive inhibitor, providing insights into enzyme kinetics and the role of hydrophobic interactions in enzyme-substrate complexes .

Pharmaceutical Research

In pharmaceutical research, 3-Chlorobenzamidine hydrochloride is explored for its potential therapeutic applications. Its role as an enzyme inhibitor makes it a candidate for drug design, especially for conditions where modulation of enzymatic activity is beneficial .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for creating more complex molecules. Its reactivity due to the presence of both chloro and amidine groups allows for selective transformations, contributing to the synthesis of various active pharmaceutical ingredients (APIs) .

Material Science

3-Chlorobenzamidine hydrochloride: finds applications in material science, particularly in the development of novel materials with specific biochemical properties. Its structural characteristics can influence the physical properties of polymers and other advanced materials .

Environmental Science

Environmental scientists use 3-Chlorobenzamidine hydrochloride in the analysis of environmental samples. It can act as a tracer or a standard in the quantification of pollutants and helps in understanding the environmental fate of similar compounds .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3-Chlorobenzamidine hydrochloride . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

3-Chlorobenzamidine hydrochloride, a derivative of benzamidine, primarily targets proteases such as trypsin and kallikrein . These enzymes play crucial roles in various biological processes, including digestion and blood clotting .

Mode of Action

The interaction of 3-Chlorobenzamidine hydrochloride with its targets involves the formation of a reversible complex, where the compound binds to the active site of the enzyme, inhibiting its function . This interaction results in the modulation of the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .

Biochemical Pathways

The inhibition of proteases like trypsin and kallikrein by 3-Chlorobenzamidine hydrochloride affects several biochemical pathways. For instance, the inhibition of trypsin can impact the digestion process, while the inhibition of kallikrein can affect the blood clotting process . The downstream effects of these alterations can lead to changes in physiological responses.

Pharmacokinetics

Like other small molecules, it is expected to be absorbed in the body, distributed to the site of action, metabolized, and eventually excreted . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Chlorobenzamidine hydrochloride’s action primarily involve the inhibition of protease activity. This can lead to a decrease in the digestion of proteins (in the case of trypsin inhibition) or a change in blood clotting (in the case of kallikrein inhibition) .

Action Environment

The action, efficacy, and stability of 3-Chlorobenzamidine hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with target enzymes. Additionally, the presence of other molecules can either facilitate or hinder the compound’s access to its targets .

properties

IUPAC Name

3-chlorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDHABCUIIRLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524132
Record name 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzamidine hydrochloride

CAS RN

24095-60-1
Record name 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 18-mL vial was charged with ethyl 3-chlorobenzenecarboximidate hydrochloride (450 mg, 2 mmol, 1 eq.) and NH3 (2N in ethanol, 12 ml, 24 mmol, 12 eq.). The resulting mixture was stirred at rt overnight. The volatile material was removed under reduced pressure and the product thus obtained was forwarded to the next step without any further purification.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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